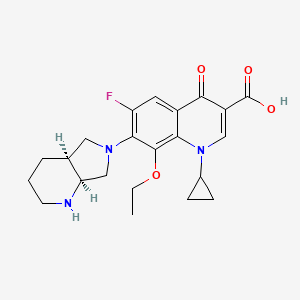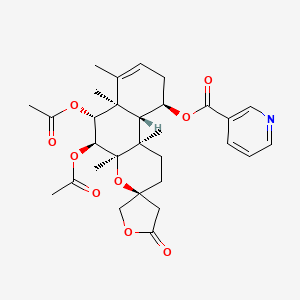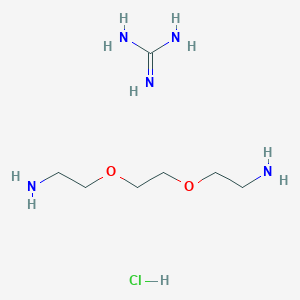![molecular formula C22H28O4 B1168131 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 119345-05-0](/img/structure/B1168131.png)
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[52102,6]deca-3,8-diene is a complex organic compound that combines the structural features of oxirane, phenol, and tricyclo[52102,6]deca-3,8-diene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves multiple steps:
Formation of Oxirane Rings: The oxirane rings can be synthesized through the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid.
Attachment of Phenol: Phenol can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide or epoxide.
Incorporation of Tricyclo[5.2.1.02,6]deca-3,8-diene: This step involves the Diels-Alder reaction between a diene and a dienophile to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxirane rings can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxirane rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of oxirane rings.
Alcohols: Resulting from the reduction of oxirane rings.
Substituted Compounds: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The oxirane rings can react with nucleophilic sites in biological molecules, leading to modifications that alter their function. The phenol group can participate in hydrogen bonding and π-π interactions, while the tricyclic structure provides rigidity and stability to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in having oxirane and phenol groups but lacks the tricyclic structure.
Epoxy Resins: Contain oxirane rings but differ in their overall structure and applications.
Uniqueness
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[521
Propiedades
Número CAS |
119345-05-0 |
|---|---|
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-(oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C6H10O3.C6H6O/c1-2-9-7-4-5-8(6-7)10(9)3-1;1(5-3-8-5)7-2-6-4-9-6;7-6-4-2-1-3-5-6/h1-2,4-5,7-10H,3,6H2;5-6H,1-4H2;1-5,7H |
SMILES |
C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O |
SMILES canónico |
C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






